N,2-Dimethylpyridin-3-amine hydrochloride
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Overview
Description
N,2-Dimethylpyridin-3-amine hydrochloride: is a chemical compound with the molecular formula C7H10N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethylpyridin-3-amine hydrochloride typically involves the methylation of pyridin-3-amine. One common method is the reaction of pyridin-3-amine with methyl iodide in the presence of a base such as potassium carbonate. The resulting N,2-dimethylpyridin-3-amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in a powdered form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: N,2-Dimethylpyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form N-methylpyridin-3-amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N,2-Dimethylpyridin-3-amine N-oxide.
Reduction: N-Methylpyridin-3-amine.
Substitution: Various substituted pyridin-3-amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,2-Dimethylpyridin-3-amine hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and is used in the preparation of ligands for catalysis .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological molecules. It can be used in assays to investigate enzyme activity and binding studies .
Medicine: Its derivatives are explored for their pharmacological properties and potential therapeutic uses .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. It is also used as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of N,2-Dimethylpyridin-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular responses .
Comparison with Similar Compounds
N,N-Dimethylpyridin-4-amine (DMAP): A similar compound used as a catalyst in organic synthesis.
N-Methylpyridin-3-amine: A related compound with one less methyl group.
Uniqueness: N,2-Dimethylpyridin-3-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
N,2-dimethylpyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-7(8-2)4-3-5-9-6;/h3-5,8H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBTWRYITZNWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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